N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide
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Overview
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetamide group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetamide. One common method is the reductive amination of pyrrolidine with acetamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethanol.
Scientific Research Applications
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethanol
- **N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methylamine
- **N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-propionamide
Uniqueness
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific combination of the pyrrolidine ring and acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrrolidine ring, an amino-acetyl group, and an ethyl-acetamide moiety. This unique structure is believed to confer specific interactions with biological targets, influencing various pathways in cellular processes.
Feature | Description |
---|---|
Molecular Formula | C₉H₁₈N₂O |
Molecular Weight | Approximately 170.25 g/mol |
Structural Components | Pyrrolidine ring, aminoethyl group, acetamide moiety |
This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially influencing metabolic processes and signaling pathways in cells. For example, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter modulation, which is crucial for treating neurological disorders.
Neurotransmitter Modulation
Preliminary studies indicate that compounds similar to this compound may function as neurotransmitter modulators. This suggests potential therapeutic applications in neurodegenerative diseases and psychiatric disorders due to their ability to interact with various receptors in the central nervous system (CNS) .
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective potential of similar compounds in animal models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive functions, suggesting a protective role against neurotoxicity .
- Antitumor Activity : Another investigation focused on the antitumor properties of related pyrrolidine derivatives, showing promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of structural modifications for enhancing biological activity .
- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds revealed good oral bioavailability and CNS penetration, which are critical for therapeutic efficacy in neurological applications .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKAXVZBNGAAZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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